REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.O>C(OCC)(=O)C>[CH3:9][O:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([O:10][CH3:11])[CH:5]=1
|
Name
|
|
Quantity
|
86.3 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
45 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then closed
|
Type
|
CUSTOM
|
Details
|
for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
ADDITION
|
Details
|
containing the reaction mixture, which
|
Type
|
FILTRATION
|
Details
|
was then filtered with celite
|
Type
|
CUSTOM
|
Details
|
to provide a filtrate, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.265 mmol | |
AMOUNT: MASS | 36.6 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.O>C(OCC)(=O)C>[CH3:9][O:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([O:10][CH3:11])[CH:5]=1
|
Name
|
|
Quantity
|
86.3 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
45 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then closed
|
Type
|
CUSTOM
|
Details
|
for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
ADDITION
|
Details
|
containing the reaction mixture, which
|
Type
|
FILTRATION
|
Details
|
was then filtered with celite
|
Type
|
CUSTOM
|
Details
|
to provide a filtrate, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.265 mmol | |
AMOUNT: MASS | 36.6 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |